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molecular formula C14H11ClFNO2 B8790230 Benzyl 3-amino-6-chloro-2-fluorobenzoate CAS No. 918523-46-3

Benzyl 3-amino-6-chloro-2-fluorobenzoate

Cat. No. B8790230
M. Wt: 279.69 g/mol
InChI Key: BAMWVSNPLCIHRN-UHFFFAOYSA-N
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Patent
US08394795B2

Procedure details

A flame dried flask equipped with a stir bar and rubber septum was charged with 4-chloro-2-fluoroaniline (5.00 g, 34.35 mmol) and dry THF (170 mL). This solution was chilled to −78° C., and n-BuLi (14.7 mL, 1.07 eq. of 2.5M solution in hexanes) was then added over a 15 minute period. This mixture was stirred at −78° C. for 20 minutes, and then a THF solution (25 mL) of 1,2-bis(chlorodimethylsilyl)ethane (7.76 g, 1.05 eq.) was added slowly (over a 10 minute period) to the reaction mixture. This was stirred for 1 hour, and then 2.5M n-BuLi in hexanes (15.11 mL, 1.1 eq.) was added slowly. After allowing the mixture to warm to room temperature for one hour, the mixture was chilled back to −78° C. A third allotment of n-BuLi (15.66 mL, 1.14 eq.) was added slowly, and the mixture was stirred at −78° C. for 75 minutes. Benzyl chloroformate (7.40 g, 1.2 eq.) was then added slowly, and the mixture was stirred at −78° C. for one hour. The cooling bath was then removed. The mixture was allowed to warm for 30 minutes and then quenched with water (70 mL) and concentrated HCl (25 mL). The mixture was allowed to continue to warm to room temperature. The mixture was then extracted with EtOAc. The extracts were washed twice with a saturated Na2HCO3 solution, once with water, dried over sodium sulfate and concentrated. The resulting residue was flashed on a 65 Biotage (30% ethyl acetate/hexane) to produce benzyl 3-amino-6-chloro-2-fluorobenzoate (4.3 g, 45%) as an oil. 1H NMR (DMSO-d6, 400 MHz) δ 7.37-7.48 (m, 5H), 7.07 (dd, 1H, J=8, 2), 6.87 (t, 1H, J=8), 5.61 (br s, 2H), 5.40 (s, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
14.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
15.11 mL
Type
reactant
Reaction Step Three
Quantity
15.66 mL
Type
reactant
Reaction Step Four
Quantity
7.4 g
Type
reactant
Reaction Step Five
Quantity
7.76 g
Type
reactant
Reaction Step Six
Name
Quantity
25 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([F:9])[CH:3]=1.[Li]CCCC.Cl[Si](C)(C)CC[Si](Cl)(C)C.Cl[C:26]([O:28][CH2:29][C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1)=[O:27]>C1COCC1>[NH2:6][C:5]1[C:4]([F:9])=[C:3]([C:2]([Cl:1])=[CH:8][CH:7]=1)[C:26]([O:28][CH2:29][C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1)=[O:27]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC(=C(N)C=C1)F
Name
Quantity
170 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
14.7 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
hexanes
Quantity
15.11 mL
Type
reactant
Smiles
Step Four
Name
Quantity
15.66 mL
Type
reactant
Smiles
[Li]CCCC
Step Five
Name
Quantity
7.4 g
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Step Six
Name
Quantity
7.76 g
Type
reactant
Smiles
Cl[Si](CC[Si](C)(C)Cl)(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
This mixture was stirred at −78° C. for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A flame dried flask
CUSTOM
Type
CUSTOM
Details
equipped with a stir bar
STIRRING
Type
STIRRING
Details
This was stirred for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was chilled back to −78° C
STIRRING
Type
STIRRING
Details
the mixture was stirred at −78° C. for 75 minutes
Duration
75 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at −78° C. for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The cooling bath was then removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
quenched with water (70 mL) and concentrated HCl (25 mL)
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with EtOAc
WASH
Type
WASH
Details
The extracts were washed twice with a saturated Na2HCO3 solution, once with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC=1C(=C(C(=O)OCC2=CC=CC=C2)C(=CC1)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 44.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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